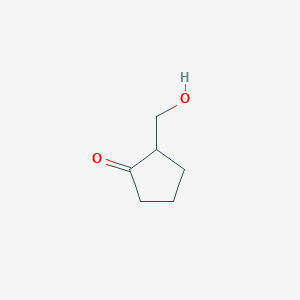

2-(hydroxyméthyl)cyclopentanone

Vue d'ensemble

Description

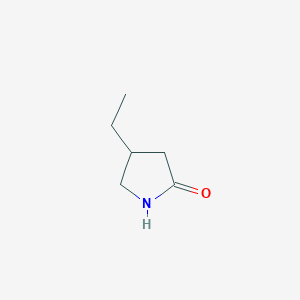

Cyclopentanones are a class of compounds that have garnered significant interest due to their utility in various industrial applications, including as platform chemicals for syntheses and as intermediates in the production of pharmaceuticals and fragrances. The compound 2-(Hydroxymethyl)cyclopentanone is a derivative of cyclopentanone, which features a hydroxymethyl group at the second position of the cyclopentanone ring.

Synthesis Analysis

The synthesis of chiral 3,4-disubstituted cyclopentanones has been achieved through a series of reactions, including an asymmetric Mo-catalyzed alkylation and a Cu-catalyzed intramolecular diastereoselective cyclopropanation. The final product, a trans-3-hydroxymethyl-4-(3-fluorophenyl)cyclopentanone, was obtained through a one-pot process involving ring-opening, deprotection, hydrolysis, and decarboxylation steps . Additionally, a one-pot synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone was reported, resulting from a reductive coupling reaction facilitated by the presence of catechol and a hydroxy group on benzophenone .

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives can be complex, with the potential for multiple stereocenters and substituents. For instance, the synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone involved the formation of a quinonemethide intermediate, which underwent a pinacol-type rearrangement . The structure of 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives revealed a keto-amine tautomeric form with strong intramolecular N-H...O hydrogen bonding .

Chemical Reactions Analysis

Cyclopentanones can undergo various chemical reactions, including hydrous pyrolysis, which has been shown to produce cyclopentanones and 2-cyclopenten-1-ones as major products from organic-rich shales . The anti-bacterial and cytotoxic activities of 4-hydroxy-2-cyclopentenone have been attributed to its ability to inhibit bacterial growth and leukemia cells . Furthermore, the bio-antimutagenic activity of synthesized 2-(2-hydroxyalkylidene)cyclopentanones was found to increase with the length of the 2-hydroxyalkylidene group .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure and substituents. For example, the presence of a hydroxymethyl group can affect the compound's solubility, boiling point, and reactivity. The enzymatic hydrolysis of 2,2-bis(acetoxymethyl)cyclopentanone using biocatalysts demonstrated the potential for asymmetric induction at the quaternary carbon center, which is crucial for the synthesis of complex molecules like (-)-malyngolide . Additionally, the reversible intramolecular Dieckmann-type condensation of a levoglucosenone-derived cyclopentanone derivative highlighted the dynamic behavior of these compounds under different conditions10.

Applications De Recherche Scientifique

Composants chimiques de construction dérivés de la biomasse

2-(hydroxyméthyl)cyclopentanone: est un intermédiaire précieux dans la transformation des furfurales dérivés de la biomasse en composés cycliques. Ce processus est crucial pour créer des produits chimiques contenant de l'oxygène qui peuvent remplacer les produits traditionnels à base de pétrole. Le composé sert de plateforme pour la synthèse de divers produits chimiques fins, tels que les alcools furaniques et les acides furanoïques .

Catalyse dans le réarrangement hydrogénatif

Dans le domaine de la catalyse, This compound joue un rôle dans le réarrangement hydrogénatif des furfurales en composés cycliques C5. Cette réaction est facilitée par des catalyseurs bifonctionnels qui combinent des sites métalliques et acides, conduisant à la production efficace de cyclopentanones et de cyclopentanols, qui sont précieux dans diverses applications industrielles .

Chimie verte et procédés durables

Le composé est essentiel aux initiatives de chimie verte, où il est utilisé pour développer des procédés qui sont non seulement économiquement viables mais aussi respectueux de l'environnement. Il s'inscrit dans un effort plus large pour réduire la dépendance aux combustibles fossiles en utilisant des ressources renouvelables comme la biomasse pour la production chimique .

Développement de catalyseurs hétérogènes

La recherche sur This compound a contribué au développement de catalyseurs hétérogènes efficaces, peu coûteux et recyclables. Ces catalyseurs sont conçus pour fonctionner dans des conditions douces tout en offrant des rendements élevés, ce qui est essentiel pour des procédés chimiques évolutifs et durables .

Synthèse d'intermédiaires pétrochimiques

En tant qu'intermédiaire pétrochimique crucial, This compound est utilisé pour synthétiser une gamme diversifiée de composés ayant des perspectives commerciales importantes. Son rôle dans la conversion catalytique des furfurales dérivés de la biomasse en cyclopentanones souligne son importance dans l'industrie pétrochimique .

Réactions de Morita-Baylis-Hillman

Ce composé est également utilisé dans les réactions de Morita-Baylis-Hillman, qui sont utiles pour créer des liaisons carbone-carbone dans la synthèse organique. Il peut être synthétisé efficacement par le biais de ces réactions, ce qui met en évidence sa polyvalence en chimie organique synthétique .

Mécanisme D'action

Target of Action

It is known to be a derivative of cyclopentanone, which is a crucial petrochemical intermediate used for synthesizing a diverse range of compounds with immense commercial prospects .

Mode of Action

It is known that the compound can be produced through the morita-baylis-hillman reaction of 2-cyclopenten-1-one with 12 equivalents of formalin . This reaction is catalyzed by tributylphosphine or dimethylphenylphosphine .

Biochemical Pathways

It is known that furfural (ff) and 5-(hydroxymethyl)furfural (hmf), which are well-recognized biomass-derived chemical building blocks, can be converted to cyclopentanones and their derivatives . The hydrogenative ring rearrangement of FF to cyclopentanone in an aqueous medium under catalytic hydrogenation conditions was first reported in 2012 .

Result of Action

It is known that the compound can be produced in an excellent yield through the morita-baylis-hillman reaction .

Action Environment

It is known that the efficiency of the morita-baylis-hillman reaction, which produces 2-(hydroxymethyl)cyclopentanone, is strongly dependent on the solvent system .

Safety and Hazards

Orientations Futures

Research on the transformation of biomass-derived furfurals to cyclopentanones, including 2-(Hydroxymethyl)cyclopentanone, is ongoing . The aim is to improve the scalability, selectivity, environmental footprint, and cost competitiveness of the process . This research could lead to the development of efficient, inexpensive, and recyclable heterogeneous catalysts .

Analyse Biochimique

Biochemical Properties

2-(Hydroxymethyl)cyclopentanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The hydroxymethyl group in 2-(Hydroxymethyl)cyclopentanone can undergo oxidation to form corresponding carboxylic acids, which are crucial intermediates in metabolic pathways .

Cellular Effects

2-(Hydroxymethyl)cyclopentanone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific kinases and phosphatases, thereby altering phosphorylation states of key signaling proteins. Additionally, 2-(Hydroxymethyl)cyclopentanone can impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 2-(Hydroxymethyl)cyclopentanone exerts its effects through various binding interactions with biomolecules. It can form reversible complexes with certain enzymes, influencing their catalytic activity. For instance, the hydroxymethyl group can participate in hydrogen bonding and van der Waals interactions with active site residues of enzymes, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Hydroxymethyl)cyclopentanone can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(Hydroxymethyl)cyclopentanone can undergo gradual degradation, leading to the formation of by-products that may have distinct biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2-(Hydroxymethyl)cyclopentanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At high doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a significant biological response .

Metabolic Pathways

2-(Hydroxymethyl)cyclopentanone is involved in several metabolic pathways. It can be metabolized by enzymes such as dehydrogenases and oxidases, leading to the formation of various metabolites. These metabolic transformations can affect the levels of key intermediates and end-products in metabolic flux, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(Hydroxymethyl)cyclopentanone is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of 2-(Hydroxymethyl)cyclopentanone into mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of 2-(Hydroxymethyl)cyclopentanone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in protein modification and trafficking processes .

Propriétés

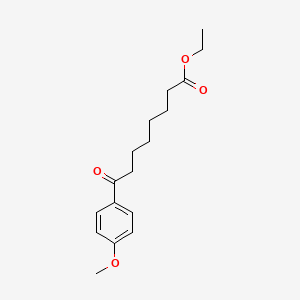

IUPAC Name |

2-(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFAQJGFNIATIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454878 | |

| Record name | 2-(Hydroxymethyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20618-42-2 | |

| Record name | 2-(Hydroxymethyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)